N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis. The unique structural features of this compound, including the presence of a morpholino group and a thiophene ring, contribute to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide typically involves the following steps:
Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an amine precursor.
Introduction of the 3,4-dimethoxyphenyl group: This step involves the coupling of the oxalamide core with 3,4-dimethoxyaniline under suitable conditions.
Attachment of the morpholino and thiophene groups: The final step includes the reaction of the intermediate with morpholine and thiophene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and in the development of new materials.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of the morpholino and thiophene groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N1-(3,4-dimethoxyphenyl)-N2-(2-piperidino-2-(thiophen-3-yl)ethyl)oxalamide
- N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(furan-3-yl)ethyl)oxalamide
- N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(pyridin-3-yl)ethyl)oxalamide
Uniqueness
N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of both morpholino and thiophene groups can enhance its solubility, stability, and potential interactions with biological targets.
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-26-17-4-3-15(11-18(17)27-2)22-20(25)19(24)21-12-16(14-5-10-29-13-14)23-6-8-28-9-7-23/h3-5,10-11,13,16H,6-9,12H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZVRBCKMWJTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.